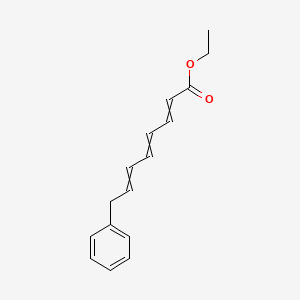

Ethyl 8-phenylocta-2,4,6-trienoate

Beschreibung

Eigenschaften

CAS-Nummer |

646533-91-7 |

|---|---|

Molekularformel |

C16H18O2 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

ethyl 8-phenylocta-2,4,6-trienoate |

InChI |

InChI=1S/C16H18O2/c1-2-18-16(17)14-10-5-3-4-7-11-15-12-8-6-9-13-15/h3-10,12-14H,2,11H2,1H3 |

InChI-Schlüssel |

WMBUCBMNENTMGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=CC=CC=CCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Claisen Condensation

One of the primary methods for synthesizing Ethyl 8-phenylocta-2,4,6-trienoate is through Claisen condensation. This reaction typically involves:

Reactants : Ethyl acetate and a suitable aromatic aldehyde (e.g., benzaldehyde).

Catalyst : Sodium ethoxide or another strong base.

-

- Mix ethyl acetate with the aromatic aldehyde in a solvent such as ethanol.

- Add sodium ethoxide to initiate the condensation reaction.

- Heat the mixture under reflux for several hours.

- After completion, quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

Yield Analysis : This method generally yields moderate to high yields of the desired product, often exceeding 70% depending on reaction conditions.

Synthesis via Michael Addition

Another effective method for preparing Ethyl 8-phenylocta-2,4,6-trienoate is through a Michael addition reaction:

Reactants : An appropriate Michael acceptor (e.g., an α,β-unsaturated carbonyl compound) and a suitable nucleophile (e.g., phenyl lithium).

-

- Prepare a solution of the Michael acceptor in an inert solvent like tetrahydrofuran (THF).

- Slowly add the nucleophile while stirring at low temperatures to control the reaction rate.

- Allow the reaction to proceed until completion, then work up by adding water and extracting with an organic solvent.

- Purify via distillation or chromatography.

Yield Analysis : The yields from this method can vary widely but typically range from 60% to 90% based on reactant purity and reaction conditions.

Synthesis via Cross-Coupling Reactions

Cross-coupling reactions can also be utilized for synthesizing Ethyl 8-phenylocta-2,4,6-trienoate:

Reactants : A suitable aryl halide and an alkene or alkyne containing an ethoxy group.

Catalyst : Palladium(0) complexes are commonly used as catalysts in these reactions.

-

- Combine the aryl halide with the alkene/alkyne in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Add a base like potassium carbonate to facilitate coupling.

- Heat under reflux conditions for several hours.

- Isolate the product through extraction and purification techniques.

Yield Analysis : Cross-coupling methods can provide high yields (often above 80%) with good selectivity depending on substrate compatibility.

The following table summarizes key aspects of each preparation method for Ethyl 8-phenylocta-2,4,6-trienoate:

| Method | Reactants | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen Condensation | Ethyl acetate + Aromatic aldehyde | 70-90 | Simple procedure | Limited substrate scope |

| Michael Addition | α,β-unsaturated carbonyl + Nucleophile | 60-90 | Versatile for different substrates | Requires careful temperature control |

| Cross-Coupling | Aryl halide + Alkene/Alkyne | 80+ | High selectivity and yield | Often requires expensive catalysts |

Analyse Chemischer Reaktionen

Ethyl 8-phenylocta-2,4,6-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding epoxides or other oxidation products.

Reduction: Reduction reactions can convert the conjugated triene system into a more saturated form.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-phenylocta-2,4,6-trienoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of ethyl 8-phenylocta-2,4,6-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalytic processes or biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison :

- Electronic Effects : The electron-withdrawing phosphoryl group increases polarization of the triene system compared to the electron-rich phenyl substituent.

Ethyl(E,E,E)-7-(2-n-propoxy-5,5,8,8-tetramethyl-tetrahydro-naphthalen-3-yl)-6-fluoro-3-methylocta-2,4,6-trienoate

Structure: Features a fluorinated naphthalenyl substituent at the 7-position and a methyl group at the 3-position . The fluorine atom and naphthalenyl group may enhance binding to hydrophobic protein pockets. Comparison:

- Substituent Complexity : The fluorinated naphthalenyl group introduces significant steric bulk and lipophilicity, contrasting with the simpler phenyl group in the target compound.

- Electronic Effects : Fluorine’s electronegativity may polarize the triene system differently, influencing reactivity in biological or synthetic contexts.

Ethyl 3-hydroxy-3-methylbutanoate

Structure : A shorter-chain ester lacking conjugated double bonds, with a hydroxyl and methyl branch at the 3-position .

Functionality : Found in bilberry extracts, this compound is associated with flavor and fragrance applications.

Comparison :

- Conjugation: Absence of conjugated double bonds eliminates UV/Vis activity and reduces thermal stability compared to Ethyl 8-phenylocta-2,4,6-trienoate.

- Reactivity : The hydroxyl group enables hydrogen bonding, unlike the inert phenyl group in the target compound.

Biologische Aktivität

Ethyl 8-phenylocta-2,4,6-trienoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Ethyl 8-phenylocta-2,4,6-trienoate is an ester derivative characterized by a phenyl group attached to a trienoate backbone. Its structural formula can be represented as follows:

This compound exhibits unique reactivity due to its conjugated double bonds, which are pivotal in its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 8-phenylocta-2,4,6-trienoate. It has shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibits the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

Table 1: Antimicrobial Efficacy of Ethyl 8-Phenylocta-2,4,6-trienoate

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that ethyl 8-phenylocta-2,4,6-trienoate could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. Research indicates that it modulates key inflammatory pathways, including the NF-κB signaling pathway.

Case Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of ethyl 8-phenylocta-2,4,6-trienoate significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Levels Post-Treatment with Ethyl 8-Phenylocta-2,4,6-trienoate

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

3. Antioxidant Activity

Ethyl 8-phenylocta-2,4,6-trienoate exhibits significant antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative damage.

Mechanism : The compound's conjugated double bonds are believed to play a crucial role in its ability to donate electrons and neutralize reactive oxygen species (ROS).

The biological activity of ethyl 8-phenylocta-2,4,6-trienoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and microbial metabolism.

- Modulation of Gene Expression : It affects the expression of genes related to inflammation and oxidative stress response.

- Membrane Interaction : Ethyl 8-phenylocta-2,4,6-trienoate interacts with cellular membranes, altering permeability and influencing cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.